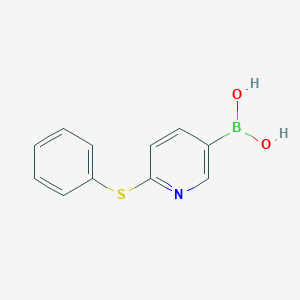

(6-(Phenylthio)pyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

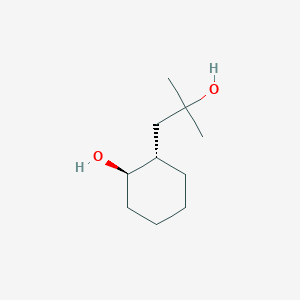

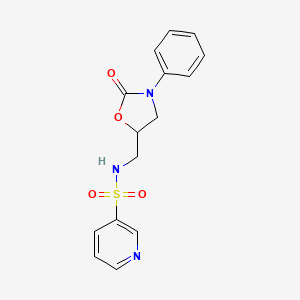

“(6-(Phenylthio)pyridin-3-yl)boronic acid” is a boronic acid that has gained significant attention in the field of chemistry and biology. It is also known as PTB acid .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular formula of “this compound” is C11H10BNO2S . The molecular weight is 231.08 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be converted into a broad range of functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Suzuki Cross-Coupling Reactions : Boronic acids, including pyridyl variants, are crucial in Suzuki cross-coupling reactions, which are widely used in organic synthesis for creating biaryl compounds (Bouillon et al., 2003). These reactions are fundamental in producing various pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of Polymeric Lewis Acids : Research shows that organoborane polymers can be synthesized with boron groups integrated into their backbone. These polymers exhibit interesting luminescent properties and potential for sensing applications (Sundararaman et al., 2005).

Formation of Heteroarylpyridine Derivatives : Pyridylboronic acids are used to create highly functionalized heteroarylpyridine derivatives through Suzuki–Miyaura cross-coupling reactions, which are essential in pharmaceutical and materials science research (Smith et al., 2008).

Organometallic Chemistry : Boronic acids interact with organometallic systems, leading to new pathways in chemical catalysis. This includes the exploration of B–H bond cleavage and the formation of complexes with organometallic pincer structures (Anaby et al., 2014).

Synthesis of Luminescent Compounds : Boronic acids are used in the synthesis of luminescent compounds, as evidenced by the creation of mixed phenol-pyridine derivatives displaying bright blue luminescence, which have applications in electronic devices (Zhang et al., 2006).

Chemosensor Development : Studies on boronic acid derivatives, including pyridinium boronic acids, have implications in the development of effective chemosensors. These compounds show different reactivities and are vital in sensing applications (Iwatsuki et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound (6-(Phenylthio)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound this compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be effective in a wide range of environments.

Propriétés

IUPAC Name |

(6-phenylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTKVNHGSMDTAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)

![2-(4-Methylphenyl)-4-pyrido[2,3-d]pyrimidin-4-ylmorpholine](/img/structure/B2628344.png)

![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)

![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2628346.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)

![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)

![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2628351.png)